(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole
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Overview
Description
®-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an iodine atom and a tetrahydro-oxepino ring fused to a pyrazole core. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ringReaction conditions often involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of green chemistry principles, including solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in alkaline conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
®-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the tetrahydro-oxepino ring, making it less complex.
7-Methyl-1H-pyrazole: Does not contain the iodine atom or the tetrahydro-oxepino ring.
4,5,7,8-Tetrahydro-1H-oxepino[4,5-c]pyrazole: Missing the iodine atom and methyl group.
Uniqueness
The presence of the iodine atom enhances its ability to participate in substitution reactions, while the tetrahydro-oxepino ring contributes to its structural complexity and stability .
Properties
Molecular Formula |
C8H11IN2O |
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Molecular Weight |
278.09 g/mol |
IUPAC Name |
(7R)-3-iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole |
InChI |
InChI=1S/C8H11IN2O/c1-5-4-7-6(2-3-12-5)8(9)11-10-7/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 |
InChI Key |
DHGHICPRGUXWPQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(CCO1)C(=NN2)I |
Canonical SMILES |
CC1CC2=C(CCO1)C(=NN2)I |
Origin of Product |
United States |
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